Methyl 2-fluoro-6-formylbenzoate
Overview
Description
Methyl 2-fluoro-6-formylbenzoate is an organic compound with the molecular formula C9H7FO3. It is characterized by the presence of a formyl group and a fluorine atom attached to a benzoate ester. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-6-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoic acid with methanol in the presence of a catalyst to form methyl 2-fluorobenzoate. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and formylation reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-6-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: 2-fluoro-6-carboxybenzoate.
Reduction: Methyl 2-fluoro-6-hydroxymethylbenzoate.
Substitution: Methyl 2-methoxy-6-formylbenzoate.
Scientific Research Applications
Methyl 2-fluoro-6-formylbenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of potential therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-fluoro-6-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-formylbenzoate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Methyl 2-fluorobenzoate: Lacks the formyl group, limiting its use in formylation reactions.
Methyl 2-hydroxy-6-formylbenzoate: Contains a hydroxyl group instead of a fluorine atom, altering its chemical properties and reactivity
Uniqueness: Methyl 2-fluoro-6-formylbenzoate is unique due to the presence of both a formyl group and a fluorine atom, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
IUPAC Name |
methyl 2-fluoro-6-formylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIQGBVFPVWBMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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